molecular formula C10H21NO B13752424 N,2,2-Triethylbutyramide CAS No. 59410-28-5

N,2,2-Triethylbutyramide

Cat. No.: B13752424
CAS No.: 59410-28-5
M. Wt: 171.28 g/mol
InChI Key: KNBPKAJPYBLHSX-UHFFFAOYSA-N
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Description

N,2,2-Triethylbutyramide is an organic compound with the molecular formula C10H21NO It is a derivative of butyramide, characterized by the presence of three ethyl groups attached to the nitrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,2-Triethylbutyramide can be synthesized through a series of chemical reactions. One common method involves the reaction of butyric acid with triethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

    Formation of Butyryl Chloride: Butyric acid reacts with thionyl chloride to form butyryl chloride.

    Amidation: Butyryl chloride then reacts with triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Triethylbutyramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,2,2-Triethylbutyramide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,2,2-Triethylbutyramide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,2,3-Trimethylbutyramide: Similar in structure but with different substituents.

    N,2,2-Diethylbutyramide: Lacks one ethyl group compared to N,2,2-Triethylbutyramide.

    N-Butylbutyramide: Contains a butyl group instead of ethyl groups.

Uniqueness

This compound is unique due to its specific arrangement of ethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59410-28-5

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N,2,2-triethylbutanamide

InChI

InChI=1S/C10H21NO/c1-5-10(6-2,7-3)9(12)11-8-4/h5-8H2,1-4H3,(H,11,12)

InChI Key

KNBPKAJPYBLHSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(=O)NCC

Origin of Product

United States

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